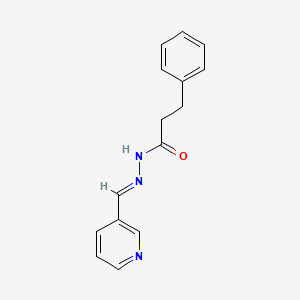
4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, are synthesized through the reaction of sulfonyl chloride with amines. For instance, the synthesis of a similar sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). This method likely applies to the synthesis of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide", with appropriate adjustments for the specific reactants.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by spectroscopic methods, including FTIR, NMR, and X-ray diffraction. The structural determination of similar compounds reveals significant features such as bond lengths, angles, and molecular conformations, which are crucial for understanding the chemical behavior of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide" (Sarojini et al., 2012).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds with various reactants can lead to a range of products, depending on the conditions and the presence of catalytic agents. For instance, Lewis acid-catalyzed reactions involving similar structures can yield complex polycyclic aromatic compounds (Asao et al., 2003). These reactions are indicative of the potential chemical versatility of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide".
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of sulfonamide derivatives are determined using thermal analysis and X-ray crystallography. The crystalline nature and stability are particularly influenced by intermolecular interactions, including hydrogen bonding and π-π stacking (Sarojini et al., 2012). These findings offer a baseline for predicting the physical properties of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide".
Chemical Properties Analysis
The chemical properties of sulfonamide and hydrazide compounds are largely defined by their functional groups, which influence reactivity, acidity, and the ability to form hydrogen bonds. Studies on similar compounds provide insights into their chemical behavior, including reactivity towards nucleophilic and electrophilic attack, and potential applications in synthesis and material science (Asao et al., 2003).
Applications De Recherche Scientifique
Synthesis and Characterization for Anticancer Evaluation
The scientific research applications of 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide include its synthesis and characterization for anticancer evaluation. In a study by Salahuddin et al. (2014), a series of compounds were synthesized using a base of o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid, leading to the creation of 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds were evaluated for their anticancer activity in vitro using the NCI 60 Cell screen on various panel/cell lines, demonstrating promising activity on breast cancer cell lines. This highlights the potential of such compounds, including 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide, in the development of new anticancer treatments (Salahuddin et al., 2014).
Environmental and Analytical Chemistry Applications
Another significant application area is in environmental and analytical chemistry, particularly in the identification and quantification of aromatic sulfonates in industrial effluents. Studies by Alonso et al. (1999) and Altenbach & Giger (1995) have used various derivatives of benzenesulfonohydrazide, including 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide, for the solid-phase extraction and determination of benzene- and naphthalenesulfonates in industrial wastewaters. These methods highlight the utility of such compounds in environmental monitoring and pollution control, showcasing their role in enhancing the detection and analysis of hazardous substances in water sources (Alonso, Castillo, & Barceló, 1999); (Beat. Altenbach & Giger, 1995).
Sensor Development for Heavy Metal Detection
Additionally, the development of selective ionic sensors based on derivatives of benzenesulfonohydrazide, such as 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide, demonstrates another research application. Hussain et al. (2018) synthesized BSH derivatives for the selective detection of heavy metal ions like cobalt (Co2+) using an electrochemical approach. This work indicates the potential of these compounds in creating sensitive and selective probes for environmental monitoring and the detection of heavy metals in various samples, contributing to public health and safety (Hussain, Asiri, Arshad, & Rahman, 2018).
Propriétés
IUPAC Name |
4-chloro-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-8-10-16(11-9-15)23(21,22)20-19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,20H/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXYLDDQRYHF-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)
![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)


![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)
